molecular formula C23H19N2NaO5 B1292500 Sodium (S)-4-((2-(benzoylamino)-3-(4-hydroxyphenyl)-1-oxopropyl)amino)benzoate CAS No. 41748-47-4

Sodium (S)-4-((2-(benzoylamino)-3-(4-hydroxyphenyl)-1-oxopropyl)amino)benzoate

Cat. No. B1292500
CAS RN: 41748-47-4
M. Wt: 426.4 g/mol
InChI Key: HEJYVLSWQWPKPQ-BDQAORGHSA-M
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Description

Sodium (S)-4-((2-(benzoylamino)-3-(4-hydroxyphenyl)-1-oxopropyl)amino)benzoate, also known as S-4-BAPB, is a synthetic compound that has a variety of uses in the scientific community. It is a colorless, crystalline solid with a melting point of 160-164 °C and a molecular weight of 352.41 g/mol. S-4-BAPB is an important reagent in organic synthesis, as it can be used to synthesize a variety of compounds. It has also been used in the study of enzyme kinetics, as it can be used to inhibit the activity of enzymes. In addition, S-4-BAPB has been used in the study of biochemical and physiological processes, as well as in laboratory experiments.

Scientific Research Applications

Exocrine Pancreatic Function Testing

Bentiromide sodium is primarily used as a diagnostic agent to assess exocrine pancreatic function . It is administered orally, and its breakdown products are measured in the urine to evaluate pancreatic enzyme activity, particularly chymotrypsin. This non-invasive test is crucial for diagnosing conditions like chronic pancreatitis and cystic fibrosis.

Drug Tautomerism Studies

The compound exhibits interesting tautomerism properties, which are essential in drug design and development . Researchers use density functional theory (DFT) and the polarizable continuum model (PCM) to study the tautomerization mechanism, energies, and structural parameters of Bentiromide sodium’s tautomers.

Noncovalent Interaction Research

Bentiromide sodium’s interaction with carbon nanotubes and γ-Fe2O3 nanoparticles has been studied using quantum mechanical methods . These studies are significant for understanding drug delivery mechanisms and developing new materials for biomedical applications.

Material Science Applications

The compound’s molecular structure and properties make it a candidate for exploring interactions with various materials. This can lead to the development of new composites with enhanced characteristics for use in material science .

Chemical Synthesis

Bentiromide sodium serves as a reagent in chemical synthesis, particularly in peptide synthesis. Its benzoyl and amino groups are useful in forming bonds with other molecules, which is a fundamental process in creating complex organic compounds .

Pharmaceutical Formulation

The stability of Bentiromide sodium in aqueous solutions makes it a valuable compound for pharmaceutical formulations. Its solubility and reactivity can be manipulated to improve drug efficacy and delivery .

Enzyme Inhibition Studies

As a compound that can be broken down by specific enzymes, Bentiromide sodium is used to study enzyme inhibitors. This has implications for developing drugs that target enzymatic pathways involved in diseases .

Biomedical Research

The breakdown products of Bentiromide sodium, such as 4-aminobenzoic acid, have their own applications in biomedical research. They are used in studies related to skin protection against UV radiation and as a component in sunscreen formulations .

properties

IUPAC Name

sodium;4-[[(2S)-2-benzamido-3-(4-hydroxyphenyl)propanoyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5.Na/c26-19-12-6-15(7-13-19)14-20(25-21(27)16-4-2-1-3-5-16)22(28)24-18-10-8-17(9-11-18)23(29)30;/h1-13,20,26H,14H2,(H,24,28)(H,25,27)(H,29,30);/q;+1/p-1/t20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJYVLSWQWPKPQ-BDQAORGHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N2NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046476
Record name Bentiromide sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41748-47-4
Record name Sodium (S)-4-((2-(benzoylamino)-3-(4-hydroxyphenyl)-1-oxopropyl)amino)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041748474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bentiromide sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium (S)-4-[[2-(benzoylamino)-3-(4-hydroxyphenyl)-1-oxopropyl]amino]benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.464
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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